molecular formula C21H17NO2 B5829594 N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B5829594
M. Wt: 315.4 g/mol
InChI Key: SPJSZODNQNGEJN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthofuran core, which is fused with a phenyl ring substituted with two methyl groups at the 2 and 3 positions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-6-5-9-18(14(13)2)22-21(23)20-12-17-16-8-4-3-7-15(16)10-11-19(17)24-20/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJSZODNQNGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where naphtho[2,1-b]furan-2-carboxylic acid is reacted with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to interact with DNA or proteins, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

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